Meta-Substitution Confers Distinct Antiproliferative Potency Compared to Para-Substituted Regioisomer
Ethyl 3-(4-methylpiperazin-1-yl)benzoate exhibits differential antiproliferative activity in human cancer cell lines when compared to its para-substituted regioisomer, ethyl 4-(4-methylpiperazin-1-yl)benzoate. In MCF-7 breast adenocarcinoma cells, the meta-substituted compound achieves an IC50 value of approximately 25 µM . In contrast, the para-substituted analog demonstrates significantly weaker activity, with an IC50 value of approximately 150 µM against the same cell line, representing a 6-fold reduction in potency . This stark difference underscores the critical influence of substitution geometry on target engagement and cellular efficacy, directly guiding synthetic route prioritization in analog design.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | IC50 ≈ 25 µM (MCF-7 breast cancer cells) |
| Comparator Or Baseline | Ethyl 4-(4-methylpiperazin-1-yl)benzoate: IC50 ≈ 150 µM (MCF-7 breast cancer cells) |
| Quantified Difference | 6-fold higher potency for meta-substituted compound (lower IC50) |
| Conditions | MCF-7 human breast adenocarcinoma cell line, in vitro cytotoxicity assay (specific assay protocol details not publicly available from vendor source) |
Why This Matters
This 6-fold difference in potency provides a clear, quantifiable rationale for selecting the meta-substituted isomer over the para-substituted analog in anticancer SAR campaigns, potentially reducing the number of compounds requiring synthesis and biological evaluation.
